1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring substituted with a bromoethoxybenzenesulfonyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Formation of the Bromoethoxybenzenesulfonyl Intermediate: This step involves the bromination of ethoxybenzene followed by sulfonylation to introduce the sulfonyl group.
Piperazine Derivatization: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the bromoethoxybenzenesulfonyl intermediate reacts with piperazine.
Final Ethanone Addition: The final step involves the addition of the ethanone group to the piperazine derivative, typically through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.
Reduction: The bromo group can be reduced to form the corresponding ethoxybenzenesulfonyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids.
Reduction: Ethoxybenzenesulfonyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxybenzenesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperazine ring provides additional binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one: Contains a methoxy group instead of an ethoxy group.
Uniqueness
1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the bromo and ethoxy groups, which can significantly influence its reactivity and binding properties compared to its analogs. The bromo group, in particular, can participate in halogen bonding, enhancing its interaction with biological targets.
Properties
IUPAC Name |
1-[4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXGETMMVHEMCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.